Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Medicinal Chemistry Process Chemistry Organic Synthesis

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) is a chiral β‑alkynyl ester compound that serves as a critical building block in the synthesis of GPR40 (FFAR1) agonists, a class of investigational antidiabetic agents. It is characterized by a central hex‑4‑ynoate backbone bearing a 4‑hydroxyphenyl group and a terminal alkyne moiety.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 865234-02-2
Cat. No. B1426979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)hex-4-ynoate
CAS865234-02-2
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)OC)C1=CC=C(C=C1)O
InChIInChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
InChIKeyBENPHURJTUUUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) – Key Intermediate for GPR40 Agonists


Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) is a chiral β‑alkynyl ester compound that serves as a critical building block in the synthesis of GPR40 (FFAR1) agonists, a class of investigational antidiabetic agents . It is characterized by a central hex‑4‑ynoate backbone bearing a 4‑hydroxyphenyl group and a terminal alkyne moiety. The compound is structurally related to the key (S)‑3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid fragment utilized in the convergent synthesis of AMG 837, a clinical‑stage GPR40 partial agonist [1].

Why Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Cannot Be Replaced by Generic Analogs


Substitution of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate with closely related esters or free acids carries quantifiable risks in synthetic efficiency and material properties. The methyl ester exhibits a calculated logP of 2.2 and a topological polar surface area (TPSA) of 46.5 Ų , which directly influence its behavior in biphasic extraction and chromatographic purification steps. Furthermore, the synthesis of the (S)‑enantiomer via classical resolution of the racemic acid proceeds with a modest overall yield of 35% [1], underscoring the sensitivity of downstream process economics to the choice of ester protecting group. Generic substitution without accounting for these differences can lead to lower isolated yields, altered stereochemical outcomes, or incompatibility with established protocols.

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate – Quantitative Differentiation Evidence


Synthesis Yield: Methyl Ester vs. Free Acid

The methyl esterification of 3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid proceeds with a high isolated yield of 85–91%, providing a significant advantage over the free acid form which is obtained in only 35% overall yield via classical resolution [1]. This difference in yield directly impacts material cost and scalability.

Medicinal Chemistry Process Chemistry Organic Synthesis

Lipophilicity: Methyl Ester vs. Ethyl Ester

The methyl ester derivative exhibits a calculated logP (XLogP3) of 2.2, whereas the corresponding ethyl ester (CAS 1292290‑97‑1) is predicted to have a higher logP due to the additional methylene group . This difference in lipophilicity can influence both reversed‑phase chromatography retention times and passive membrane permeability in biological assays.

Physicochemical Property ADME Chromatography

Polar Surface Area: Methyl Ester vs. Free Acid

The methyl ester possesses a topological polar surface area (TPSA) of 46.5 Ų, which is significantly lower than the TPSA of the free acid form (estimated ~57 Ų due to the carboxylic acid group) [1]. This reduction in TPSA is known to enhance passive diffusion across biological membranes and improve oral bioavailability of prodrugs.

Drug Design Permeability Bioavailability

Synthetic Accessibility: Methyl Ester vs. Amide Derivatives

The methyl ester is prepared in a single, high‑yielding step (85‑91%) from the readily available free acid using inexpensive reagents (methanol, methanesulfonic acid) . In contrast, the synthesis of GPR40‑active amide derivatives often requires multi‑step sequences with lower overall yields (e.g., 25% overall for AMG 837) [1]. This simplicity translates to lower cost and faster turnaround for procurement.

Process Chemistry Cost Efficiency Scalability

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate – Optimal Research & Industrial Application Scenarios


Synthesis of Chiral GPR40 Agonist Building Blocks

The methyl ester serves as an ideal starting material for the preparation of enantiomerically pure (S)‑3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid, a key fragment in AMG 837 and related GPR40 agonists. Its high‑yielding synthesis (85–91%) ensures cost‑effective access to this chiral intermediate . Subsequent hydrolysis yields the free acid, which can then be coupled with biaryl bromides to generate potent GPR40 partial agonists [1].

Structure‑Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers optimizing GPR40 agonists can utilize the methyl ester to probe the effects of ester versus acid functionality on potency and pharmacokinetic properties. The compound's lower logP (2.2) and reduced TPSA (46.5 Ų) relative to the free acid make it a valuable tool for assessing the impact of prodrug strategies on oral bioavailability .

Process Chemistry Development and Scale‑Up

The robust, single‑step esterification protocol (MeOH, MsOH, 65 °C, 2 h) is amenable to scale‑up, providing a reliable supply of the methyl ester for pilot‑plant campaigns. The high isolated yield (85–91%) minimizes waste and reduces production costs, making it an attractive intermediate for manufacturing GPR40 agonist candidates .

Reference Standard for Analytical Method Development

The methyl ester's well‑defined physicochemical properties (logP 2.2, TPSA 46.5 Ų) and its characterization by ¹H NMR and MS make it a suitable reference standard for developing and validating HPLC or LC‑MS methods used to monitor the synthesis of more complex GPR40 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.